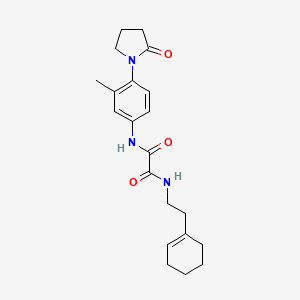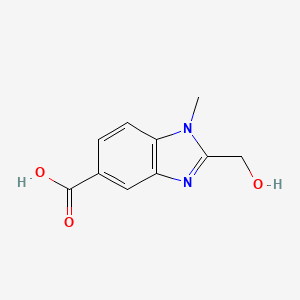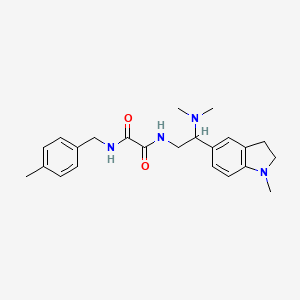![molecular formula C16H12BrN3O2S B2694398 N-[5-(4-溴苯基)-1,3,4-噁二唑-2-基]-2-苯基硫醇乙酰胺 CAS No. 896018-96-5](/img/structure/B2694398.png)
N-[5-(4-溴苯基)-1,3,4-噁二唑-2-基]-2-苯基硫醇乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide, also known as BPOA, is a chemical compound that has gained significant attention in recent years due to its potential for use in scientific research. BPOA is a heterocyclic compound that contains an oxadiazole ring and a phenylsulfanylacetamide group, which makes it a unique and versatile chemical for various applications.
科学研究应用
Fluorescent Probes and Imaging Agents
The compound’s unique structure, incorporating both an oxadiazole ring and a phenylthio group, makes it an excellent candidate for designing fluorescent probes and imaging agents. Researchers have synthesized derivatives of this compound, such as phenyl boronic acid (PBA)-containing BODIPY dyes . These dyes exhibit fluorescence properties and can be used for labeling specific biomolecules, tracking cellular processes, and visualizing biological structures.
Glycan Binding Studies
The receptor-like ability of the phenyl boronic acid (PBA) moiety in this compound allows it to interact with glycan chains. Researchers have explored its binding affinity to glycan domains of antibodies using techniques like Quartz Crystal Microbalance (QCM) . Understanding glycan-protein interactions is crucial for drug development, immunology, and disease diagnostics.
Covalent Organic Frameworks (COFs)
The compound’s bromophenyl groups can participate in surface-mediated synthesis of two-dimensional covalent organic frameworks (2D COFs). For instance, 1,3,5-tris(4-bromophenyl)benzene has been studied on graphite, copper, and silver surfaces . COFs have applications in gas storage, catalysis, and molecular sieving.
属性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)18-14(21)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJAJDWEERTJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2694317.png)
![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2694318.png)







![2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2694333.png)



![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)